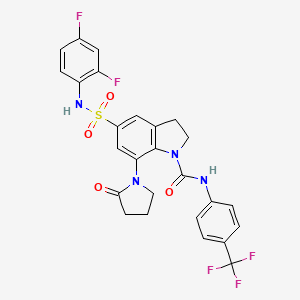

Mgat2-IN-2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H21F5N4O4S |

|---|---|

Molecular Weight |

580.5 g/mol |

IUPAC Name |

5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide |

InChI |

InChI=1S/C26H21F5N4O4S/c27-17-5-8-21(20(28)13-17)33-40(38,39)19-12-15-9-11-35(24(15)22(14-19)34-10-1-2-23(34)36)25(37)32-18-6-3-16(4-7-18)26(29,30)31/h3-8,12-14,33H,1-2,9-11H2,(H,32,37) |

InChI Key |

RGDHGNPUKLLPLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC3=C2N(CC3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)S(=O)(=O)NC5=C(C=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Mgat2-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mgat2-IN-2, a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). This document consolidates available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to support further research and development in the field of metabolic disorders.

Introduction to MGAT2 and its Role in Metabolism

Monoacylglycerol Acyltransferase 2 (MGAT2) is a critical enzyme in the monoacylglycerol pathway, which is responsible for the resynthesis of triglycerides (TGs) in the enterocytes of the small intestine following the intake of dietary fats.[1][2] Dietary TGs are first hydrolyzed into 2-monoacylglycerol (2-MG) and free fatty acids (FFAs) by pancreatic lipases.[1] These products are then absorbed by the intestinal epithelial cells, where MGAT2 catalyzes the acylation of 2-MG to form diacylglycerol (DAG).[3][4] Subsequently, diacylglycerol acyltransferase (DGAT) catalyzes the final step, converting DAG to TG.[5] These newly synthesized TGs are then packaged into chylomicrons and secreted into the lymphatic system, eventually entering the bloodstream.[2]

MGAT2 is highly expressed in the small intestine, and its activity is a rate-limiting step in dietary fat absorption.[1][4] Elevated MGAT2 expression and activity are associated with metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[1][6] Inhibition of MGAT2 is therefore a promising therapeutic strategy to reduce fat absorption and ameliorate these conditions.[3][7] Studies in MGAT2 knockout mice have demonstrated resistance to high-fat diet-induced obesity, improved insulin sensitivity, and reduced fat accumulation in the liver and adipose tissue.[1][2]

This compound: A Potent and Selective MGAT2 Inhibitor

This compound is a small molecule inhibitor designed to specifically target and block the enzymatic activity of MGAT2. Its primary mechanism of action is the competitive inhibition of MGAT2, thereby preventing the synthesis of DAG from 2-MG and fatty acyl-CoAs. This leads to a reduction in the overall production of triglycerides in the intestines.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| IC50 (MGAT2) | 3.4 nM | [8] |

| Selectivity over MGAT3, DGAT1, DGAT2, ACAT1 | >30,000-fold | [6] |

| Ligand Lipophilicity Efficiency (LLE) | 5.4 | [8] |

Table 2: In Vivo Efficacy in C57BL/6J Mice (Oral Fat Tolerance Test)

| Dose (mg/kg) | Plasma TG Elevation Suppression | Reference |

| 3 | Dose-dependent suppression | [8] |

| 10 | Dose-dependent suppression | [8] |

| 30 | Dose-dependent suppression | [8] |

Table 3: Pharmacokinetic Properties in Mice

| Parameter | Value | Reference |

| AUC0-8h | 842 ng•h/mL | [8] |

| Oral Bioavailability (F) | 52% | [8] |

Table 4: Cytochrome P450 Interaction

| Parameter | Observation | Reference |

| CYP3A4 Inhibition | Time-dependent inhibition (TDI) | [8] |

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by this compound is the triglyceride resynthesis pathway in enterocytes. By inhibiting MGAT2, this compound effectively blocks the conversion of monoacylglycerol to diacylglycerol, a crucial step in the absorption and processing of dietary fats.

Downstream of this direct inhibition, this compound has been shown to influence the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in appetite regulation and glucose metabolism.[3][9] This suggests a multifaceted mechanism contributing to its therapeutic potential in metabolic diseases.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments used to characterize this compound.

In Vivo Oral Fat Tolerance Test (OFTT)

This experiment evaluates the in vivo efficacy of this compound in suppressing postprandial hypertriglyceridemia.[8]

Experimental Workflow:

Detailed Protocol:

-

Animal Model: C57BL/6J mice are used for this study.

-

LPL Inhibition: To prevent the hydrolysis of plasma TGs by lipoprotein lipase (LPL), mice are pre-treated with an LPL inhibitor, Pluronic F127. This allows for the accurate measurement of TG accumulation from intestinal absorption.

-

Compound Administration: this compound or a vehicle control is administered orally 6 hours before the fat challenge.

-

Fat Challenge: An oral gavage of olive oil is administered to the mice.

-

Blood Sampling and Analysis: Blood samples are collected at specified time points over a 4-hour period following the oil administration. Plasma chylomicron TG concentrations are then measured to assess the effect of this compound on fat absorption.

Cell-Based MGAT2 Activity Assay

This assay is used to determine the potency of inhibitors in a cellular context by measuring MGAT2-driven diacylglycerol synthesis.[2]

Experimental Workflow:

Detailed Protocol:

-

Cell Line: A cell line expressing human MGAT2 is used. Mock-transfected cells serve as a negative control.

-

Plating: Cells are plated in appropriate culture vessels.

-

Inhibitor Treatment: Cells are treated with a range of concentrations of the test compound (this compound).

-

Substrate Addition: A stable isotope-labeled fatty acid, such as D31-palmitate, is added to the culture medium.

-

Incubation: The cells are incubated for a specific duration to allow for the incorporation of the labeled substrate into DAG and TG.

-

Lipid Extraction: Lipids are extracted from the cells using an appropriate solvent system.

-

LC/MS Analysis: The levels of labeled DAG and TG are quantified using high-resolution liquid chromatography-mass spectrometry (LC/MS).

-

Data Analysis: The IC50 value is calculated by plotting the inhibition of labeled DAG formation against the concentration of the inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of MGAT2 with a clear mechanism of action centered on the blockade of intestinal triglyceride resynthesis. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy in reducing postprandial hypertriglyceridemia underscore its potential as a therapeutic agent for metabolic disorders. The time-dependent inhibition of CYP3A4 warrants consideration in further drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing the understanding and application of MGAT2 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors for the Treatment of Metabolic Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Target of Mgat2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological target of the potent and selective inhibitor, Mgat2-IN-2. The primary focus of this document is Monoacylglycerol Acyltransferase 2 (MGAT2), a key enzyme in lipid metabolism and a promising therapeutic target for metabolic diseases. This guide will delve into the quantitative inhibitory data of this compound, detailed experimental methodologies for assessing MGAT2 activity, and a visual representation of the relevant signaling pathway.

Primary Biological Target: Monoacylglycerol Acyltransferase 2 (MGAT2)

The designated biological target of this compound is Monoacylglycerol Acyltransferase 2 (MGAT2) . This enzyme plays a critical role in the resynthesis of triglycerides (TGs) in the enterocytes of the small intestine.[1][2] MGAT2 catalyzes the conversion of monoacylglycerol (MG) and a fatty acyl-CoA to diacylglycerol (DG), which is the subsequent substrate for diacylglycerol acyltransferase (DGAT) to form triglycerides.[3][4] This pathway is essential for the absorption of dietary fats.[5][6]

Given its significant role in lipid metabolism, aberrant MGAT2 activity has been linked to metabolic disorders such as obesity and type 2 diabetes.[1] Inhibition of MGAT2 is therefore a key strategy for modulating triglyceride synthesis and managing these conditions.[1][7]

Quantitative Data for this compound

This compound has been identified as a potent and selective inhibitor of MGAT2. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target | Species | Notes |

| IC50 | 3.4 nM | MGAT2 | Not Specified | Potent inhibitory activity. |

| Selectivity | >1000-fold | MGAT3, DGAT1, DGAT2 | Not Specified | Highly selective over other related acyltransferases. |

| Oral Bioavailability (F) | 52% | - | Mouse | Favorable pharmacokinetic property. |

| AUC (0-8h) | 842 ng•h/mL | - | Mouse | High plasma concentration observed after oral administration. |

Signaling Pathway

The following diagram illustrates the monoacylglycerol pathway for triglyceride synthesis, highlighting the central role of MGAT2 and the point of inhibition by this compound.

References

- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Role of Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors in Triglyceride Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Mgat2-IN-2" is not publicly available in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the role of the broader class of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors in triglyceride synthesis, utilizing data from publicly disclosed representative compounds.

Introduction: Targeting Triglyceride Synthesis in Metabolic Diseases

Metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD) represent a significant global health challenge.[1] A key pathological feature of these conditions is the excessive accumulation of triglycerides (TGs) in various tissues. The synthesis and absorption of dietary fats are therefore critical processes to target for therapeutic intervention. One of the pivotal enzymes in the intestinal absorption of dietary fat is Monoacylglycerol Acyltransferase 2 (MGAT2).[2]

MGAT2 is an integral membrane protein located in the endoplasmic reticulum of enterocytes in the small intestine.[3] It plays a crucial role in the monoacylglycerol (MAG) pathway, which is the primary route for the resynthesis of triglycerides from digested dietary fats. By catalyzing the conversion of monoacylglycerol and fatty acyl-CoA to diacylglycerol (DAG), MGAT2 performs a rate-limiting step in this pathway.[2] The subsequent acylation of DAG by diacylglycerol acyltransferases (DGATs) forms TG, which is then packaged into chylomicrons for transport into the circulation.[4]

Given its strategic position in the TG synthesis pathway, MGAT2 has emerged as a promising therapeutic target for metabolic diseases.[3] Inhibition of MGAT2 is expected to reduce the absorption of dietary fats, thereby lowering plasma triglyceride levels and mitigating the downstream consequences of lipid overaccumulation.[2] Preclinical studies with genetic deletion and pharmacological inhibition of MGAT2 have demonstrated significant improvements in body weight, insulin sensitivity, and hepatic steatosis, validating this therapeutic approach.[1][5]

Mechanism of Action of MGAT2 Inhibitors

MGAT2 inhibitors are small molecules designed to specifically block the enzymatic activity of the MGAT2 enzyme.[2] By binding to the enzyme, these inhibitors prevent the acylation of monoacylglycerol, thereby halting the synthesis of diacylglycerol and, consequently, triglycerides in the small intestine.[2] This leads to a reduction in the amount of dietary fat that is absorbed and enters the bloodstream.

The primary mechanism of action of MGAT2 inhibitors involves the following key steps:

-

Reduced Triglyceride Resynthesis: By blocking MGAT2, the re-esterification of absorbed monoacylglycerols and fatty acids into triglycerides within enterocytes is significantly decreased.[5]

-

Delayed and Reduced Fat Absorption: This enzymatic blockade leads to a delay and overall reduction in the absorption of dietary fat. Interestingly, this does not typically lead to significant fat malabsorption or steatorrhea, as the un-esterified lipids can be absorbed more distally in the intestine.[6]

-

Increased Satiety Hormones: The presence of unabsorbed lipids in the distal gut stimulates the release of satiety hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[6][7] This can contribute to reduced food intake and improved glucose homeostasis.

-

Increased Energy Expenditure: Some studies suggest that MGAT2 inhibition can lead to an increase in energy expenditure, further contributing to a favorable metabolic profile.[6]

Below is a diagram illustrating the triglyceride synthesis pathway and the point of intervention for MGAT2 inhibitors.

Caption: Triglyceride synthesis pathway and MGAT2 inhibition.

Quantitative Data for Representative MGAT2 Inhibitors

While specific data for "this compound" is unavailable, the following tables summarize the publicly available quantitative data for other well-characterized MGAT2 inhibitors.

Table 1: In Vitro Potency of Representative MGAT2 Inhibitors

| Compound | Target | Assay System | IC50 (nM) | Selectivity | Reference |

| JTP-103237 | Human MGAT2 | Membrane fractions of MGAT2-expressing cells | 19 | >300-fold vs MGAT3, >1000-fold vs DGAT2 | [1] |

| Compound A (BMS) | Human MGAT2 | Recombinant enzyme | 4.0 ± 2.9 | >3,500-fold vs MGAT3, >1,500-fold vs DGAT1 | [4] |

| Compound A (BMS) | Mouse MGAT2 | Recombinant enzyme | 23 ± 17 | N/A | [4] |

| Compound A (Takeda) | Human MGAT2 | Freestyle293 membrane cells | 7.8 | N/A | [5] |

| Compound A (Takeda) | Mouse MGAT2 | Freestyle293 membrane cells | 2.4 | N/A | [5] |

| Unnamed Takeda Cpd | Human MGAT2 | Freestyle293 membrane cells | 0.31 | N/A | [8] |

| (S)-10 | Human MGAT2 | N/A | N/A | N/A | [9] |

N/A: Not Available

Table 2: In Vivo Efficacy of Representative MGAT2 Inhibitors

| Compound | Animal Model | Dose | Effect on Plasma Triglycerides | Other Notable Effects | Reference |

| JTP-103237 | High-fat diet induced obese mice | N/A | Reduced hepatic triglyceride content | Decreased body weight, improved glucose tolerance | [6][10] |

| Compound A (Takeda) | C57BL/6J mice (Oral Fat Tolerance Test) | N/A | Dose-dependent inhibition of postprandial increase | Reduced high-fat diet intake | [5] |

| Unnamed Takeda Cpd | C57BL/6J mice (Oral Fat Tolerance Test) | 1 mg/kg p.o. | 72% reduction in chylomicron triglyceride AUC vs vehicle | N/A | [8] |

| (S)-10 | Mice (Oral Lipid Tolerance Test) | N/A | 68% inhibition relative to naïve (p<0.01) | N/A | [9] |

| S-309309 | High-fat diet induced obese mice | 3 mg/kg b.i.d. | Reduced liver triglyceride content | Reduced body weight gain and food intake | [11] |

N/A: Not Available

Experimental Protocols

The evaluation of MGAT2 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro MGAT2 Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MGAT2.

-

Enzyme Source: Microsomal fractions from cells overexpressing human or mouse MGAT2 (e.g., COS-7, Sf9, or HEK293 cells), or from intestinal tissue homogenates.[1][5]

-

Substrates: A monoacylglycerol (e.g., 2-monooleoylglycerol) and a radiolabeled or stable isotope-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA or D31-palmitate).[4][12]

-

Procedure:

-

The enzyme source is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrates.

-

After a defined incubation period, the reaction is stopped.

-

The lipids are extracted from the reaction mixture.

-

The product, diacylglycerol (and any subsequently formed triglyceride), is separated from the substrates using thin-layer chromatography (TLC) or quantified by liquid chromatography-mass spectrometry (LC-MS).[4][9]

-

The amount of product formed is measured (e.g., by scintillation counting for radiolabeled products or by mass spectrometry).

-

The IC50 value is calculated by plotting the percent inhibition against the compound concentration.

-

Cell-Based Diacylglycerol Synthesis Assay

This assay assesses the ability of a compound to inhibit MGAT2 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.[4]

-

Cell Line: A suitable cell line that endogenously expresses MGAT2 or is engineered to overexpress it (e.g., STC-1 or HIEC-6 cells).[4][12]

-

Substrates: A stable isotope-labeled fatty acid (e.g., D31-palmitate) is added to the cell culture medium.[4]

-

Procedure:

-

Cells are plated and incubated with the test compound.

-

The stable isotope-labeled fatty acid is added to the medium.

-

After an incubation period, the cells are harvested and the lipids are extracted.

-

The amount of labeled diacylglycerol and triglyceride is quantified using high-resolution LC-MS.[4]

-

The IC50 value is determined based on the reduction in labeled product formation.

-

In Vivo Oral Lipid Tolerance Test (OLTT)

The OLTT is a key in vivo model to evaluate the effect of an MGAT2 inhibitor on the absorption of a dietary fat challenge.[8][9]

-

Animal Model: Typically, mice (e.g., C57BL/6J) are used.[8]

-

Procedure:

-

Animals are fasted overnight.

-

The test compound or vehicle is administered orally.

-

After a set period, an oral gavage of a lipid source (e.g., olive oil or a lipid emulsion) is administered.[1]

-

Blood samples are collected at various time points post-lipid challenge.

-

Plasma triglyceride levels are measured.

-

The efficacy of the inhibitor is determined by the reduction in the postprandial triglyceride excursion (often calculated as the area under the curve, AUC) compared to the vehicle-treated group.[8]

-

The following diagram outlines a general experimental workflow for the discovery and evaluation of MGAT2 inhibitors.

References

- 1. MOGAT2: A New Therapeutic Target for Metabolic Syndrome [mdpi.com]

- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors for the Treatment of Metabolic Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JTP-103237, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. JTP-103237, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]

- 12. pubs.acs.org [pubs.acs.org]

The Role of MGAT2 Inhibition in Metabolic Pathway Modulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoacylglycerol acyltransferase 2 (MGAT2) has emerged as a significant therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[1] This enzyme is pivotal in the resynthesis of triglycerides in the small intestine, a critical step in the absorption of dietary fats.[2][3] Pharmacological inhibition of MGAT2 presents a promising strategy to mitigate the adverse effects of excessive fat intake and accumulation. This document provides a detailed examination of the mechanism of action of MGAT2 inhibitors, their impact on various metabolic pathways, and a summary of key preclinical findings. Experimental protocols and quantitative data from seminal studies are presented to offer a comprehensive resource for researchers in the field.

Introduction: MGAT2 as a Therapeutic Target

Monoacylglycerol acyltransferase 2 (MGAT2) is an integral membrane enzyme primarily expressed in the enterocytes of the small intestine.[3][4][5] It catalyzes the conversion of monoacylglycerol and fatty acyl-CoA to diacylglycerol, a rate-limiting step in the monoacylglycerol pathway of triglyceride resynthesis.[3][6] This pathway is responsible for the majority of dietary fat absorption.[4][7] Given its central role in lipid metabolism, inhibiting MGAT2 can effectively reduce the absorption and subsequent systemic circulation of dietary fats.[1][8] Preclinical studies using both genetic knockout models and specific small molecule inhibitors have demonstrated that targeting MGAT2 can lead to a range of beneficial metabolic effects, including reduced body weight, improved insulin sensitivity, and decreased hepatic steatosis.[3][4][6][9]

Mechanism of Action of MGAT2 Inhibitors

MGAT2 inhibitors exert their primary effect by blocking the enzymatic activity of MGAT2 in the small intestine.[8] This inhibition leads to a reduction in the synthesis of diacylglycerol and, consequently, triglycerides within the enterocytes.[8] This disruption of dietary fat absorption has several downstream consequences that contribute to the overall improvement of the metabolic profile.

Impact on Lipid Metabolism

The most direct effect of MGAT2 inhibition is the modulation of lipid absorption and trafficking. By reducing the rate of triglyceride resynthesis, these inhibitors decrease the assembly and secretion of chylomicrons into the lymphatic system and subsequently into the bloodstream. This leads to a reduction in postprandial hyperlipidemia, a key factor in the development of atherosclerosis and other cardiovascular complications.[8]

Effects on Glucose Homeostasis and Insulin Sensitivity

Inhibition of MGAT2 has been shown to improve glucose metabolism and enhance insulin sensitivity.[8] This is thought to be a multifactorial effect. By reducing lipid accumulation in peripheral tissues such as the liver and skeletal muscle, MGAT2 inhibitors can alleviate the lipotoxicity that contributes to insulin resistance.[6] Furthermore, some studies suggest that MGAT2 inhibition can directly influence insulin signaling pathways, although the precise mechanisms are still under investigation.

Modulation of Gut Hormones

A significant aspect of the therapeutic potential of MGAT2 inhibitors lies in their ability to modulate the secretion of key gut hormones involved in appetite regulation and glucose metabolism.[2][8] Inhibition of MGAT2 has been shown to increase the release of glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY).[2][9] GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon release, and promotes satiety. PYY is also an anorectic hormone that reduces food intake. The combined effect of increased GLP-1 and PYY contributes to the observed reductions in food intake and body weight in preclinical models treated with MGAT2 inhibitors.[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Mgat2-IN-2: A Novel Aminopyrimidine-Based Inhibitor of Monoacylglycerol Acyltransferase 2

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Mgat2-IN-2, a representative potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). This document details the scientific rationale for targeting MGAT2 in metabolic diseases, the discovery workflow, detailed synthetic protocols, in vitro and in vivo characterization, and key quantitative data presented for comparative analysis.

Introduction: MGAT2 as a Therapeutic Target

Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the resynthesis of triglycerides (TGs) in the small intestine. Following the digestion of dietary fats, MGAT2 catalyzes the acylation of monoacylglycerol to diacylglycerol, a critical step in the absorption of dietary fat. Genetic deletion of MGAT2 in mice has been shown to protect against diet-induced obesity, improve insulin sensitivity, and reduce hepatic steatosis. Therefore, pharmacological inhibition of MGAT2 presents a promising therapeutic strategy for the treatment of metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). This compound is a novel, orally bioavailable small molecule designed to selectively inhibit MGAT2.

Discovery of this compound

The discovery of this compound was the result of a structured drug discovery campaign that began with a high-throughput screening (HTS) of a diverse chemical library to identify initial hits with inhibitory activity against human MGAT2. Promising hits were then subjected to a lead optimization program to improve potency, selectivity, and pharmacokinetic properties. The aminopyrimidine scaffold was identified as a promising starting point for optimization.

A systematic structure-activity relationship (SAR) study was conducted to enhance the inhibitory activity and drug-like properties of the initial hits. This led to the identification of this compound, a compound with potent and selective MGAT2 inhibition and favorable in vivo characteristics.

Synthesis of this compound

This compound is synthesized via a convergent synthetic route. The key step involves a nucleophilic substitution reaction between a substituted 2-amino-4,6-dichloropyrimidine and a primary amine. This method is robust and allows for the facile generation of analogs for SAR studies.[1][2]

General Synthetic Scheme:

Experimental Protocol for Synthesis:

A mixture of 2-amino-4,6-dichloropyrimidine (1.0 eq.), the desired substituted amine (1.1 eq.), and triethylamine (2.2 eq.) is heated at 80-90°C under solvent-free conditions for 4-6 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

In Vitro Characterization

Enzyme Inhibition Assay:

The inhibitory activity of this compound was assessed using an in vitro enzyme assay with human and mouse MGAT2. The assay measures the formation of diacylglycerol from monoacylglycerol and a fatty acyl-CoA substrate.

Protocol:

-

Recombinant human or mouse MGAT2 enzyme is incubated with the test compound (this compound) at various concentrations in an assay buffer.

-

The enzymatic reaction is initiated by the addition of a mixture of monoacylglycerol and radiolabeled oleoyl-CoA.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The lipids are extracted, and the radiolabeled diacylglycerol product is separated by thin-layer chromatography.

-

The amount of product formed is quantified by liquid scintillation counting.

-

IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined by fitting the data to a four-parameter logistic equation.[3]

Data Presentation:

| Target | This compound IC50 (nM) |

| Human MGAT2 | 5.2 |

| Mouse MGAT2 | 8.1 |

| Human DGAT1 | >10,000 |

| Human DGAT2 | >10,000 |

Table 1: In Vitro Potency and Selectivity of this compound. Data are representative.

In Vivo Characterization

Pharmacokinetics in Mice:

The pharmacokinetic profile of this compound was evaluated in mice following a single oral administration.

| Parameter | Value |

| Oral Bioavailability (%) | 45 |

| Tmax (h) | 1.0 |

| Cmax (ng/mL) | 850 |

| AUC (0-24h) (ng*h/mL) | 4200 |

| Half-life (t1/2) (h) | 4.5 |

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, p.o.). Data are representative.

Oral Lipid Tolerance Test (OLTT) in Mice:

The in vivo efficacy of this compound was assessed in an oral lipid tolerance test, which measures the postprandial increase in plasma triglycerides following a lipid challenge.

Protocol:

-

Mice are fasted overnight (approximately 12-16 hours) with free access to water.[4]

-

This compound or vehicle is administered by oral gavage.

-

After a specified pretreatment time (e.g., 30-60 minutes), a lipid load (e.g., olive oil or a liquid meal) is administered by oral gavage.[5][6]

-

Blood samples are collected at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the lipid challenge.

-

Plasma triglyceride levels are measured, and the area under the curve (AUC) for plasma TG is calculated to assess the effect of the inhibitor.

This compound demonstrated a significant, dose-dependent reduction in the excursion of plasma triglycerides following an oral lipid challenge in mice, confirming its ability to inhibit fat absorption in vivo.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the MGAT2 enzyme in the enterocytes of the small intestine. This inhibition blocks the conversion of monoacylglycerol to diacylglycerol, thereby reducing the resynthesis of triglycerides and their subsequent packaging into chylomicrons for transport into the bloodstream. This leads to a decrease in the absorption of dietary fat.

Conclusion

This compound is a potent and selective inhibitor of MGAT2 with a promising preclinical profile. Its aminopyrimidine core allows for robust synthesis and derivatization. The in vitro and in vivo data presented in this guide demonstrate its potential as a therapeutic agent for metabolic diseases. Further development of this compound and similar compounds is warranted to fully evaluate their clinical utility.

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. IC50 Calculator | AAT Bioquest [aatbio.com]

- 4. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of a Potent and Selective MGAT2 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 is a critical enzyme in the absorption of dietary fat and has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1] This document summarizes the inhibitory potency, selectivity, and methodologies used to characterize a representative MGAT2 inhibitor, referred to herein as Mgat2-IN-2, based on publicly available data for similar compounds.

Quantitative Analysis of In Vitro Inhibitory Activity

The inhibitory activity of the compound was assessed against both human and mouse MGAT2 enzymes. Furthermore, its selectivity was evaluated against other related acyltransferases to determine its specificity. The data, summarized from studies on a potent MGAT2 inhibitor known as Compound B, is presented below.[2]

| Target Enzyme | Species | IC50 (nM) | Selectivity vs. Other Acyltransferases |

| MGAT2 | Human | 8.1 | >300-fold vs. DGAT1, DGAT2, and ACAT1 |

| MGAT2 | Mouse | 0.85 | >300-fold vs. DGAT1, DGAT2, and ACAT1 |

Table 1: In vitro inhibitory potency and selectivity of a representative MGAT2 inhibitor.[2]

Signaling Pathway and Experimental Workflow

To understand the context of MGAT2 inhibition, it is crucial to visualize its role in the triacylglycerol resynthesis pathway and the general workflow for its in vitro characterization.

MGAT2 Signaling Pathway

Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the monoacylglycerol pathway, which is responsible for the resynthesis of triacylglycerols (TAGs) in the enterocytes of the small intestine.[1][3] Dietary fats are hydrolyzed into free fatty acids (FFAs) and monoacylglycerols (MGs), which are then taken up by the enterocytes.[1] Inside the cell, MGAT2 catalyzes the esterification of a monoacylglycerol with an acyl-CoA to form a diacylglycerol (DAG).[3] This DAG is subsequently acylated by diacylglycerol acyltransferase (DGAT) to form a triacylglycerol, which is then packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream.[1]

References

- 1. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gladstone Scientists Reveal Key Enzyme in Fat Absorption [gladstone.org]

- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mgat2-IN-2 in Obesity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global obesity epidemic continues to present a significant challenge to public health, driving research into novel therapeutic targets. One such target that has garnered considerable interest is Monoacylglycerol Acyltransferase 2 (MGAT2), an enzyme pivotal in the resynthesis of triglycerides in the small intestine. Inhibition of MGAT2 offers a promising strategy to reduce fat absorption and consequently combat obesity and its associated metabolic disorders. This technical guide provides an in-depth overview of a representative MGAT2 inhibitor, referred to herein as Mgat2-IN-2, summarizing its mechanism of action, preclinical and clinical findings, and relevant experimental protocols. For the purpose of this guide, "this compound" will be used as a placeholder to represent the class of potent and selective MGAT2 inhibitors, with specific data drawn from publicly available information on compounds such as BMS-963272, S-309309, and other investigational agents.

Mechanism of Action

MGAT2 is a key enzyme in the monoacylglycerol pathway, which is responsible for the majority of triglyceride resynthesis in enterocytes following the digestion of dietary fats.[1][2] By catalyzing the acylation of monoacylglycerol to diacylglycerol, MGAT2 facilitates the subsequent formation of triglycerides, which are then packaged into chylomicrons and released into circulation.

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of MGAT2.[1] This blockade leads to an accumulation of 2-monoacylglycerol (2-MG) in the intestinal lumen. The elevated levels of 2-MG are thought to have several downstream effects that contribute to the anti-obesity phenotype observed with MGAT2 inhibition:

-

Increased Gut Hormone Secretion: The accumulation of 2-MG in the intestine stimulates enteroendocrine L-cells to secrete anorectic gut hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[3][4][5] These hormones play a crucial role in regulating appetite, glucose homeostasis, and gastric emptying.[1][6][7]

-

Enhanced Intestinal Fatty Acid Oxidation: With the primary pathway for triglyceride resynthesis blocked, there is an upregulation of genes involved in fatty acid β-oxidation within the small intestine.[8] This leads to increased energy expenditure at the site of fat absorption.

-

Reduced Food Intake and Body Weight: The combined effects of increased satiety signals from GLP-1 and PYY and altered nutrient sensing contribute to a reduction in food intake and subsequent weight loss.[3][8]

Signaling Pathway and Experimental Workflow

The proposed signaling pathway for this compound's action and a typical experimental workflow for its evaluation are depicted below.

Caption: Signaling pathway of this compound action in the small intestine.

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for representative MGAT2 inhibitors. Direct cross-compound comparisons should be made with caution due to variations in assay conditions and experimental models.

Table 1: In Vitro Potency of MGAT2 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| Compound B | Human MGAT2 | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 | [4] |

| Mouse MGAT2 | 0.85 | [4] | ||

| S-309309 | MGAT2 | Not explicitly stated in primary literature | Selective | [8][9] |

| BMS-963272 | MGAT2 | Potent | Selective | [5] |

Table 2: Preclinical In Vivo Efficacy of MGAT2 Inhibitors in Rodent Models

| Compound | Model | Dose | Key Findings | Reference |

| S-309309 | High-Fat Diet (HFD)-induced obese mice | 3 mg/kg, b.i.d., p.o. | Reduced body weight gain and food intake. Increased energy expenditure. Improved insulin sensitivity and fatty liver. | [8] |

| Compound A | HFD-fed C57BL/6J mice | 30 mg/kg, p.o. | Significantly prevented body weight gain and fat accumulation. Improved insulin sensitivity (HOMA-IR). | [3] |

| Compound B | HFD-fed ob/ob mice | Not specified | Suppressed food intake and body weight gain. Inhibited elevation of glycated hemoglobin. | [4] |

Table 3: Clinical Trial Data for MGAT2 Inhibitors

| Compound | Phase | Population | Key Findings | Reference |

| BMS-963272 | Phase 1 (Multiple Dose) | Healthy adults with obesity | Safe and well-tolerated. Increased plasma GLP-1 and PYY. Decreased body weight. | [5] |

| S-309309 | Phase 2 | Adults with obesity | Ongoing, results expected. | [10][11] |

| Phase 1 (Single & Multiple Dose) | Healthy adults with or without obesity | Well-tolerated. Pharmacokinetics unaffected by obesity and food intake. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

High-Fat Diet (HFD)-Induced Obesity Mouse Model

-

Objective: To induce an obese and metabolically impaired phenotype in mice that mimics aspects of human obesity.

-

Animals: Typically, male C57BL/6J mice are used due to their susceptibility to diet-induced obesity.

-

Diet: Mice are fed a diet with a high percentage of calories from fat (e.g., 45-60% kcal from fat) for a period of several weeks to months. A control group is maintained on a standard chow diet.

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).

-

Outcome Measures: At the end of the study period, various parameters are assessed, including body composition (fat and lean mass), glucose tolerance, insulin sensitivity, and plasma lipid levels.

Oral Fat Tolerance Test (OFTT)

-

Objective: To assess the postprandial lipid response and the effect of an inhibitor on fat absorption.

-

Procedure:

-

Mice are fasted for a short period (e.g., 4-6 hours).

-

A baseline blood sample is collected.

-

A bolus of a lipid source (e.g., olive oil or a mixed-meal) is administered via oral gavage.

-

Blood samples are collected at various time points post-gavage (e.g., 1, 2, 4, and 6 hours).

-

Plasma triglycerides are measured in the collected samples.

-

-

Data Analysis: The area under the curve (AUC) for plasma triglycerides is calculated to quantify the overall lipid excursion.

Measurement of Energy Expenditure (Indirect Calorimetry)

-

Objective: To determine the effect of this compound on whole-body energy expenditure.

-

Apparatus: Mice are individually housed in metabolic cages equipped for indirect calorimetry (e.g., TSE PhenoMaster/LabMaster or similar systems).

-

Acclimation: Mice are allowed to acclimate to the metabolic cages for a period (e.g., 24-48 hours) before data collection begins.

-

Measurements: The system continuously measures oxygen consumption (VO2) and carbon dioxide production (VCO2). From these values, the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated.[13][14]

-

Data Collection: Data is typically collected over a 24-72 hour period to capture both light and dark cycles.

-

Additional Parameters: Many systems also allow for the simultaneous measurement of food and water intake and locomotor activity.

Glucose Tolerance Test (GTT)

-

Objective: To assess the ability of the animal to clear a glucose load from the blood, providing an indication of insulin sensitivity.

-

Procedure:

-

Mice are fasted overnight (e.g., 6-8 hours).[15]

-

A baseline blood glucose measurement is taken from the tail vein.

-

A bolus of glucose (e.g., 1-2 g/kg body weight) is administered via intraperitoneal injection or oral gavage.[16]

-

Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[17][18]

-

-

Data Analysis: The glucose excursion is plotted over time, and the area under the curve (AUC) is calculated.

Conclusion

This compound and other inhibitors of MGAT2 represent a promising therapeutic avenue for the treatment of obesity and related metabolic disorders. Their unique mechanism of action, which involves not only the reduction of fat absorption but also the favorable modulation of gut hormones and intestinal energy metabolism, distinguishes them from other anti-obesity agents. The preclinical data in various rodent models have consistently demonstrated efficacy in reducing body weight, improving insulin sensitivity, and mitigating the detrimental effects of a high-fat diet. Early clinical data for compounds like BMS-963272 are encouraging, showing a good safety profile and translatable effects on body weight and gut hormones in humans. Further research, including the outcomes of ongoing Phase 2 clinical trials for S-309309, will be crucial in fully elucidating the therapeutic potential of this class of compounds in the management of obesity. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the role of MGAT2 inhibition in metabolic disease.

References

- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glucagon.com [glucagon.com]

- 7. Translational studies on PYY as a novel target in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. S-309309 - Wikipedia [en.wikipedia.org]

- 11. S-309309 by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]

- 12. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, S-309309, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]

- 14. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. olac.berkeley.edu [olac.berkeley.edu]

- 16. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 17. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Potential of Mgat2-IN-2 in Type 2 Diabetes Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoacylglycerol O-acyltransferase 2 (MGAT2) has emerged as a compelling therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This enzyme plays a crucial role in the re-synthesis of triglycerides in the small intestine, a key process in dietary fat absorption. Inhibition of MGAT2 is hypothesized to mitigate the metabolic dysregulation associated with type 2 diabetes by reducing lipid absorption, improving insulin sensitivity, and modulating gut hormone secretion. This technical guide focuses on Mgat2-IN-2, a potent and selective MGAT2 inhibitor, and explores its potential as a research tool and therapeutic candidate in the context of type 2 diabetes. While direct evidence of this compound's efficacy in diabetic models is not yet extensively published, this document synthesizes the available data on this compound and complements it with findings from other well-characterized MGAT2 inhibitors to build a comprehensive view of its potential.

Introduction to MGAT2 and its Role in Metabolism

Monoacylglycerol O-acyltransferase 2 (MGAT2) is an integral membrane enzyme primarily expressed in the enterocytes of the small intestine. It catalyzes the acylation of monoacylglycerol to diacylglycerol, a critical step in the monoacylglycerol pathway of triglyceride synthesis. This pathway is responsible for the majority of dietary fat absorption.[1]

The overconsumption of high-fat diets is a major contributor to the development of obesity and type 2 diabetes.[2] Excessive dietary fat leads to increased triglyceride synthesis and storage, which can result in insulin resistance, a hallmark of type 2 diabetes.[1] By inhibiting MGAT2, the rate of triglyceride re-synthesis in the intestine is reduced, leading to decreased absorption of dietary fats. This mechanism not only has the potential to reduce body weight but also to improve glucose homeostasis and insulin sensitivity.[3]

This compound: A Potent and Selective MGAT2 Inhibitor

This compound (also referred to as compound 24d in select literature) is a novel N-phenylindoline-5-sulfonamide derivative identified as a potent and selective inhibitor of MGAT2.[4][5]

In Vitro Profile

This compound demonstrates high potency and selectivity for MGAT2.

| Parameter | Value | Reference |

| MGAT2 IC50 | 3.4 nM | [4][5] |

| Selectivity | >30,000-fold vs. MGAT3, DGAT1, DGAT2, ACAT1 | [4][5] |

| CYP3A4 Inhibition | Time-dependent inhibition observed | [6] |

Pharmacokinetic Profile in Mice

Pharmacokinetic studies in C57BL/6J mice have shown that this compound possesses favorable oral bioavailability.[4][5]

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 52% | [4][5] |

| AUC0-8h | 842 ng•h/mL | [6] |

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound in type 2 diabetes is predicated on its ability to modulate key metabolic signaling pathways.

Caption: MGAT2 Inhibition Signaling Pathway.

By inhibiting MGAT2, this compound blocks the conversion of monoacylglycerol and fatty acids to diacylglycerol, thereby reducing the synthesis and secretion of triglycerides into the circulation.[1] The resulting accumulation of monoacylglycerol in the intestinal lumen is believed to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from enteroendocrine L-cells.[2][3] GLP-1 is a key incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[7] PYY also contributes to satiety and reduces food intake.[3] The combined effects of reduced lipid absorption and increased incretin secretion are expected to improve insulin sensitivity and glucose metabolism.

Preclinical Evidence and Potential in Type 2 Diabetes

While specific data for this compound in diabetic models is pending, studies with other potent MGAT2 inhibitors and in MGAT2 knockout mice provide strong evidence for the potential of this class of compounds in type 2 diabetes.

In Vivo Efficacy of this compound (Oral Fat Tolerance Test)

In an oral fat tolerance test (OFTT) in C57BL/6J mice, oral administration of this compound effectively and dose-dependently suppressed the elevation of plasma triglyceride levels following an olive oil challenge.[4][5]

| Dose of this compound | Effect on Plasma Triglycerides | Reference |

| 3 mg/kg | Suppression of elevation | [6] |

| 10 mg/kg | Significant suppression of elevation | [6] |

| 30 mg/kg | Significant suppression of elevation | [6] |

Effects of Other MGAT2 Inhibitors in Diabetic Models

Studies on other MGAT2 inhibitors, such as "compound A" and "compound B", in high-fat diet (HFD)-fed and diabetic mouse models have demonstrated significant improvements in metabolic parameters.

| Parameter | Model | Effect of MGAT2 Inhibition | Reference |

| Body Weight | HFD-fed mice | Significantly prevented gain | [2] |

| Fat Mass | HFD-fed mice | Significantly reduced | [2] |

| Food Intake | HFD-fed mice | Decreased | [2] |

| Hyperglycemia | HFD-streptozotocin-treated mice | Ameliorated | [2] |

| Insulin Sensitivity (HOMA-IR) | HFD-streptozotocin-treated mice | Significantly improved | [2] |

| Hepatic Steatosis | HFD-streptozotocin-treated mice | Ameliorated | [2] |

| Plasma GLP-1 | Normal mice with fat load | Augmented secretion | [3] |

| Plasma PYY | Normal mice with fat load | Augmented secretion | [3] |

These findings strongly suggest that a potent and selective MGAT2 inhibitor like this compound would likely exhibit similar beneficial effects on glucose homeostasis and insulin sensitivity in relevant preclinical models of type 2 diabetes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound.

In Vitro MGAT2 Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against MGAT2.

Caption: In Vitro MGAT2 Inhibition Assay Workflow.

Methodology:

-

Enzyme Source: Microsomes are prepared from insect or mammalian cells overexpressing human MGAT2.

-

Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and bovine serum albumin (BSA).

-

Substrates: 2-mono-oleoylglycerol and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) are used as substrates.

-

Procedure: The enzyme, buffer, and various concentrations of this compound (or vehicle control) are pre-incubated. The reaction is initiated by the addition of the substrates and incubated at 37°C.

-

Termination and Analysis: The reaction is stopped, and lipids are extracted. The radiolabeled diacylglycerol product is separated by thin-layer chromatography (TLC) and quantified.

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[8]

In Vivo Oral Fat Tolerance Test (OFTT)

The OFTT assesses the effect of an inhibitor on the absorption of a dietary fat load.

Methodology:

-

Animals: Male C57BL/6J mice are commonly used.

-

Fasting: Mice are fasted overnight (e.g., 12-16 hours) prior to the experiment.

-

Dosing: this compound is administered orally at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control.

-

Fat Load: After a set period post-dosing (e.g., 1-6 hours), an oral gavage of a lipid source, typically olive oil or a mixed liquid meal, is administered.

-

Blood Sampling: Blood samples are collected via the tail vein at baseline (pre-fat load) and at several time points post-fat load (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Plasma triglyceride levels are measured using a commercial enzymatic assay kit. The area under the curve (AUC) for plasma triglycerides is calculated to quantify the overall effect on fat absorption.[3]

CYP3A4 Time-Dependent Inhibition (TDI) Assay

This assay evaluates the potential for a compound to cause mechanism-based inactivation of the major drug-metabolizing enzyme, CYP3A4.

Methodology:

-

Enzyme Source: Human liver microsomes are used as the source of CYP3A4.

-

Pre-incubation: this compound at various concentrations is pre-incubated with human liver microsomes in the presence and absence of a NADPH-generating system for a defined period (e.g., 30 minutes). A zero-minute pre-incubation serves as a control for direct inhibition.

-

Substrate Incubation: Following the pre-incubation, a probe substrate for CYP3A4 (e.g., midazolam or testosterone) is added to the reaction mixture to measure the remaining enzyme activity.

-

Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

-

Data Analysis: The IC₅₀ values are determined for each pre-incubation condition. A shift in the IC₅₀ value to a lower concentration in the presence of NADPH compared to its absence indicates time-dependent inhibition.[9]

Future Directions and Conclusion

This compound is a potent and selective MGAT2 inhibitor with favorable pharmacokinetic properties. While its primary characterization has focused on its lipid-lowering effects, the broader body of evidence for MGAT2 inhibition strongly supports its potential as a valuable tool for type 2 diabetes research.

Key areas for future investigation include:

-

Efficacy in Diabetic Animal Models: Evaluating the long-term effects of this compound on glycemic control, insulin sensitivity, and body weight in models of type 2 diabetes, such as diet-induced obese mice or db/db mice.

-

Gut Hormone Secretion: Quantifying the effects of this compound on the secretion of GLP-1, PYY, and other gut hormones in response to a meal challenge.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with existing anti-diabetic agents, such as DPP-4 inhibitors or SGLT2 inhibitors.

-

Mechanism of Improved Insulin Sensitivity: Elucidating the precise mechanisms by which MGAT2 inhibition improves insulin sensitivity, including its effects on ectopic lipid deposition and inflammation.

References

- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glucagon.com [glucagon.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Mgat2-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profile of Mgat2-IN-2, a potent and selective inhibitor of Acyl CoA:monoacylglycerol acyltransferase 2 (MGAT2). A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent for metabolic disorders.

Core Pharmacokinetic Parameters of this compound

Pharmacokinetic studies in C57BL/6J mice have demonstrated that this compound possesses favorable oral bioavailability and achieves significant plasma concentrations. The key quantitative data are summarized in the table below.

| Parameter | Value | Species | Dosage | Administration Route |

| IC50 | 3.4 nM | - | - | In Vitro |

| AUC0-8h | 842 ng•h/mL | C57BL/6J mice | 30 mg/kg | Oral |

| Oral Bioavailability (F) | 52% | C57BL/6J mice | 30 mg/kg | Oral |

Table 1: Quantitative Pharmacokinetic Data for this compound.

In Vivo Efficacy: Oral Fat Tolerance Test (OFTT)

The in vivo efficacy of this compound was evaluated through an oral fat tolerance test (OFTT) in C57BL/6J mice. This experiment is crucial for assessing the ability of an MGAT2 inhibitor to modulate postprandial hypertriglyceridemia.

Experimental Protocol:

-

Animal Model: C57BL/6J mice were utilized for the study.

-

Pre-treatment: To prevent the hydrolysis of plasma triacylglycerol (TG) by lipoprotein lipase (LPL), the mice were pre-treated with an LPL inhibitor, Pluronic F127. This allows for the accurate measurement of plasma TG accumulation following an oral fat challenge.

-

Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg six hours prior to the oil challenge. A vehicle control group was also included.

-

Oral Fat Challenge: An oral load of olive oil was administered to the mice.

-

Sample Collection and Analysis: Plasma chylomicron TG concentrations were monitored for four hours following the oil administration to determine the effect of this compound on fat absorption.

The results of this study demonstrated that this compound effectively and dose-dependently suppressed the elevation of plasma TG levels, highlighting its potential to manage dyslipidemia.

Signaling Pathway and Mechanism of Action

MGAT2 is a key enzyme in the re-synthesis of triglycerides in the small intestine.[1][2][3] By inhibiting MGAT2, this compound blocks the conversion of monoacylglycerol to diacylglycerol, a critical step in the absorption of dietary fat.[1][4] This leads to a reduction in the production and secretion of chylomicrons, thereby lowering postprandial plasma triglyceride levels.[2] The inhibition of MGAT2 can also influence the secretion of gut hormones like GLP-1 and PYY, which play roles in appetite regulation and glucose metabolism.[1]

Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.

Experimental Workflow for In Vivo Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting in vivo pharmacokinetic studies of an MGAT2 inhibitor like this compound.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Additional Methodological Considerations

Cell-Based Assays

To complement in vivo studies, cell-based assays are invaluable for evaluating the functional inhibition of MGAT2 in a cellular context.[5] These assays typically involve using a recombinant cell line expressing human MGAT2 and measuring the enzyme's activity in the presence of the inhibitor.[5]

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the concentration of small molecule inhibitors like this compound in biological matrices such as plasma.[4] This highly sensitive and specific technique is essential for accurately determining pharmacokinetic parameters.

Conclusion

This compound demonstrates promising pharmacokinetic properties, including good oral bioavailability and potent in vivo efficacy in reducing postprandial hypertriglyceridemia. The established experimental protocols and analytical methods provide a robust framework for further preclinical and clinical development of this and other MGAT2 inhibitors. A comprehensive understanding of its ADME profile is fundamental to advancing this compound as a potential therapeutic for obesity, type 2 diabetes, and other metabolic diseases.

References

- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic tracing of monoacylglycerol acyltransferase-2 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Mgat2-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the initial preclinical toxicity screening of Mgat2-IN-2, a novel inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine, making it a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[1][2][3][4][5] This document outlines the methodologies for essential in vitro and in vivo toxicity studies, presents a summary of hypothetical acute toxicity data, and visualizes the experimental workflow and the targeted biological pathway. The objective is to establish a preliminary safety profile of this compound to inform further non-clinical and clinical development.

Introduction to this compound and its Target

Monoacylglycerol Acyltransferase 2 (MGAT2) is an integral membrane enzyme predominantly expressed in the enterocytes of the small intestine.[6][7] It catalyzes the conversion of monoacylglycerol and fatty acyl-CoA to diacylglycerol, a critical step in the absorption of dietary fats.[2][8][9] Inhibition of MGAT2 has been shown in preclinical models to reduce fat absorption, decrease body weight, and improve insulin sensitivity.[2][10] this compound is a potent and selective small molecule inhibitor designed to target this pathway. An initial assessment of its safety and tolerability is a critical step in its development as a potential therapeutic agent.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of MGAT2 in the monoacylglycerol pathway of triglyceride resynthesis within intestinal enterocytes. This leads to a reduction in the production of diacylglycerol and subsequently triglycerides, which are then packaged into chylomicrons for transport into the lymphatic system.

Caption: Targeted inhibition of the MGAT2 pathway by this compound.

Initial Toxicity Screening Workflow

The initial toxicity screening for this compound follows a structured workflow, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo acute toxicity studies to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Caption: Workflow for initial toxicity screening of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Lines: Human hepatoma (HepG2) and human colon adenocarcinoma (Caco-2) cells.

-

Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. This compound is added at concentrations ranging from 0.1 µM to 100 µM in triplicate. A vehicle control (0.1% DMSO) is included. After a 48-hour incubation period, cell viability is assessed using a resazurin-based assay. Fluorescence is measured, and the concentration that causes 50% inhibition of cell growth (IC50) is calculated.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

-

Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Methodology: The assay is conducted with and without a metabolic activation system (S9 mix from rat liver). This compound is tested at five concentrations. The test compound, bacterial strain, and S9 mix (or buffer) are combined and plated on minimal glucose agar. Plates are incubated for 48-72 hours, and revertant colonies are counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twice the background count.

In Vivo Acute Oral Toxicity Study (Dose Range Finding)

-

Species: Sprague-Dawley rats (8-10 weeks old, equal numbers of male and female).

-

Methodology: A single dose of this compound is administered by oral gavage. The study follows an up-and-down procedure to minimize animal use. Dosing starts at a low level (e.g., 100 mg/kg) and is escalated in subsequent animals (e.g., 300 mg/kg, 1000 mg/kg, 2000 mg/kg) based on the outcome of the previously dosed animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any adverse effects for 14 days post-dosing.[11]

-

Endpoint Analysis: At the end of the observation period, surviving animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. A full gross necropsy is performed on all animals, and major organs (liver, kidneys, heart, lungs, spleen, and gastrointestinal tract) are collected for histopathological examination.[11]

Summary of (Hypothetical) Quantitative Data

The following tables summarize the hypothetical results from the initial toxicity screening of this compound.

Table 1: In Vitro Toxicity Profile of this compound

| Assay | Cell Line / Strain | Endpoint | Result |

| Cytotoxicity | HepG2 | IC50 | > 100 µM |

| Caco-2 | IC50 | > 100 µM | |

| Genotoxicity (Ames) | S. typhimurium (all) | Mutagenicity | Non-mutagenic |

| E. coli (WP2 uvrA) | Mutagenicity | Non-mutagenic |

Table 2: Acute Oral Toxicity of this compound in Rats

| Dose Group (mg/kg) | N (Male/Female) | Mortality | Key Clinical Signs |

| Vehicle Control | 5 / 5 | 0/10 | No abnormalities observed |

| 300 | 5 / 5 | 0/10 | No abnormalities observed |

| 1000 | 5 / 5 | 0/10 | Mild, transient lethargy within 4 hours post-dose |

| 2000 | 5 / 5 | 0/10 | Mild lethargy, slight reduction in food intake on Day 1 |

Table 3: Hematology and Clinical Chemistry Findings (at 2000 mg/kg)

| Parameter | Observation | Interpretation |

| Hematology | No significant changes compared to control | No evidence of hematotoxicity |

| Liver Function Tests (ALT, AST) | No significant changes compared to control | No evidence of acute hepatotoxicity |

| Kidney Function Tests (BUN, Creatinine) | No significant changes compared to control | No evidence of acute nephrotoxicity |

Conclusion

Based on this initial screening, this compound demonstrates a favorable preliminary safety profile. It is non-cytotoxic and non-mutagenic in the in vitro assays performed. The acute oral toxicity study in rats indicates a low order of acute toxicity, with a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg and a Maximum Tolerated Dose (MTD) greater than 2000 mg/kg. The mild and transient clinical signs at the highest dose, without corresponding changes in hematology, clinical chemistry, or organ pathology, suggest good tolerability. These findings support the continued preclinical development of this compound, with subsequent repeat-dose toxicity studies recommended to further characterize its safety profile.

References

- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]

- 6. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Properties of the mouse intestinal acyl-CoA:monoacylglycerol acyltransferase, MGAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Humanized monoacylglycerol acyltransferase 2 mice on a high-fat diet exhibit impaired liver detoxification during metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicology | MuriGenics [murigenics.com]

The Impact of Mgat2-IN-2 on Lipid Metabolism: A Technical Guide

Disclaimer: Information regarding a specific inhibitor designated "Mgat2-IN-2" is not publicly available. This guide synthesizes data from preclinical and clinical studies of potent and selective MGAT2 inhibitors, such as Compound A and BMS-963272, to provide a representative overview of the therapeutic potential and mechanism of action of this class of compounds.

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key contributor to the pathophysiology of these conditions is dysregulated lipid metabolism, particularly the absorption and synthesis of triglycerides. Monoacylglycerol O-acyltransferase 2 (MGAT2) has emerged as a promising therapeutic target due to its critical role in the re-synthesis of triglycerides in the small intestine.[1] This technical guide provides an in-depth analysis of the impact of MGAT2 inhibition on lipid metabolism, with a focus on the preclinical and clinical data of representative inhibitors.

Mechanism of Action

MGAT2 is an enzyme primarily expressed in the enterocytes of the small intestine and, in humans, also in the liver.[2][3] It catalyzes the conversion of monoacylglycerol (MG) and fatty acyl-CoA to diacylglycerol (DG), a crucial step in the monoacylglycerol pathway of triglyceride synthesis.[1] By blocking the enzymatic activity of MGAT2, inhibitors like this compound prevent the re-esterification of absorbed monoacylglycerols, thereby reducing the overall synthesis and subsequent absorption of dietary triglycerides.[1] This leads to a decrease in postprandial hyperlipidemia and has downstream effects on fat accumulation, insulin sensitivity, and gut hormone secretion.[4][5]

Data Presentation

The following tables summarize the quantitative data from studies on representative MGAT2 inhibitors.

In Vitro Data: Potency and Selectivity

| Compound | Target | IC50 (nM) | Selectivity vs. Related Acyltransferases | Reference |

| Compound A | Human MGAT2 | 7.8 | >30,000-fold vs. MGAT3, DGAT1, DGAT2, ACAT1 | [4] |

| Mouse MGAT2 | 2.4 | [4] | ||

| Compound B | Human MGAT2 | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 | [5] |

| Mouse MGAT2 | 0.85 | [5] |

In Vivo Preclinical Data: Efficacy in Animal Models

| Study Type | Animal Model | Compound | Dose | Key Findings | Reference |